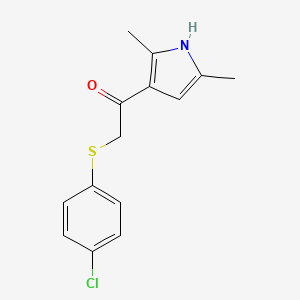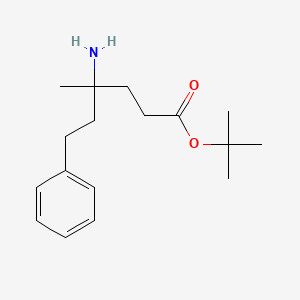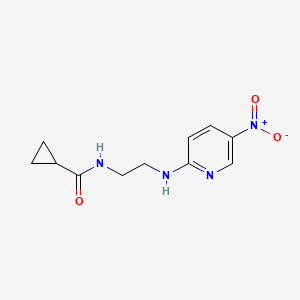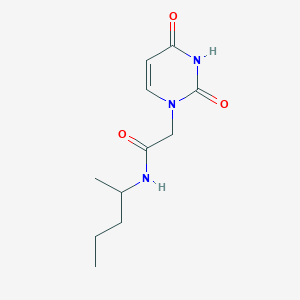
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound is a derivative of cyclopentanone, featuring a dimethylamino group and a methylene bridge, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically between 160°C and 195°C, for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This often involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Biology: The compound’s derivatives are used in fluorescence labeling for molecular biology studies.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Industry: It is utilized in the production of photovoltaic cells and electronic photography materials.
作用機序
The mechanism of action of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through its dimethylamino and methylene groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets are still under investigation, but its ability to act as a precursor for other active compounds is well-documented .
類似化合物との比較
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: A closely related compound used in similar applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with comparable properties, used as a green solvent.
Uniqueness
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one stands out due to its specific structural features, which confer unique reactivity and versatility in various applications. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
(5E)-5-(dimethylaminomethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)6-5-8(9(10)12)7-11(3)4/h7H,5-6H2,1-4H3/b8-7+ |
InChIキー |
ZEJZXLRROHTORG-BQYQJAHWSA-N |
異性体SMILES |
CC1(CC/C(=C\N(C)C)/C1=O)C |
正規SMILES |
CC1(CCC(=CN(C)C)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




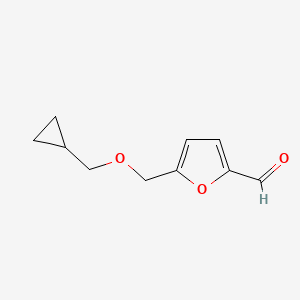
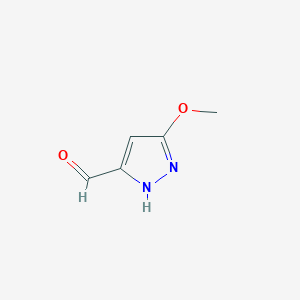

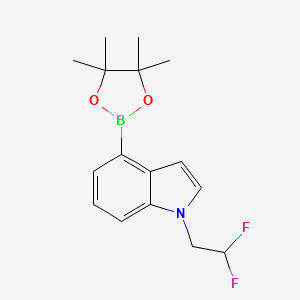
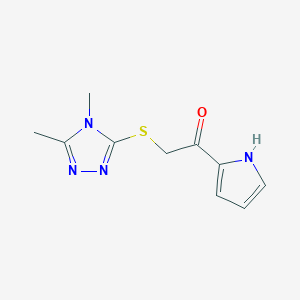
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


